

Application Notes and Protocols: Michael Addition Reaction with Diethyl Malonate

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Compound of Interest

Compound Name: Diethyl malonate

Cat. No.: B1670537

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Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β -unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2]

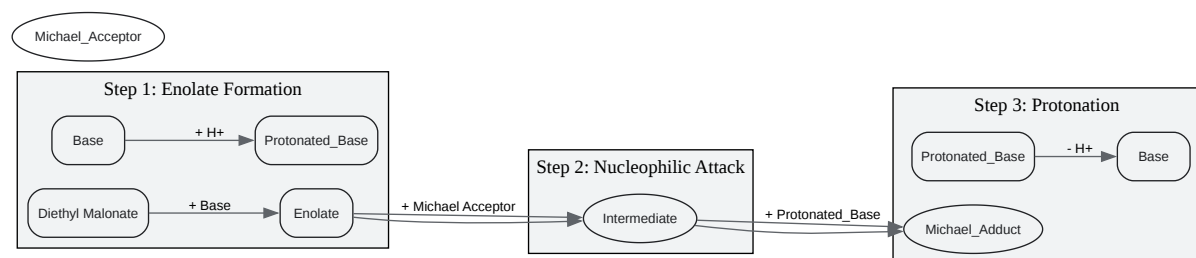
Diethyl malonate, with its activated methylene group, serves as an excellent and versatile nucleophile (Michael donor) in this reaction. The acidity of the α -protons allows for easy formation of a resonance-stabilized enolate under basic conditions, which can then add to a wide variety of Michael acceptors.[2][3] This reaction is instrumental in the synthesis of a multitude of compounds, including valuable pharmaceutical intermediates.[1][4] These application notes provide detailed protocols and data for the Michael addition reaction involving **diethyl malonate**.

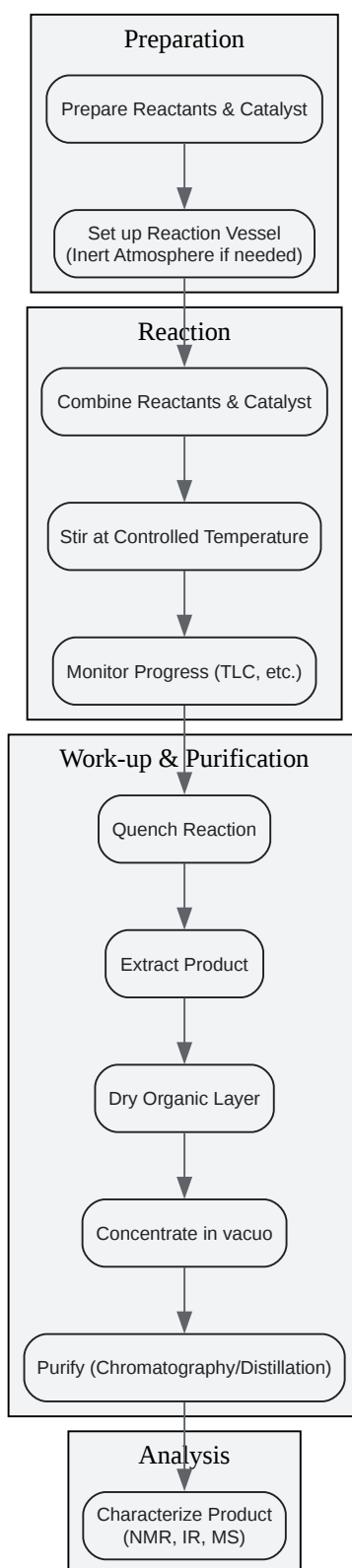
Reaction Mechanism

The base-catalyzed Michael addition of **diethyl malonate** to an α,β -unsaturated carbonyl compound proceeds through a well-established three-step mechanism:

- **Enolate Formation:** A base abstracts an acidic α -proton from **diethyl malonate** to form a resonance-stabilized enolate ion.[2]
- **Nucleophilic Attack:** The enolate attacks the β -carbon of the α,β -unsaturated carbonyl compound (the Michael acceptor) in a conjugate fashion.[2]

- Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base or a proton source in the reaction mixture to yield the final 1,5-dicarbonyl adduct.^[2]





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